Cas no 920390-86-9 (1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one)

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one structure
920390-86-9 structure
Product Name:1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one
CAS No:920390-86-9
MF:C29H27N7O
MW:489.570985078812
CID:5496234
PubChem ID:41245519
Update Time:2025-11-02

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • F2865-1350
    • 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
    • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-{[1,1'-biphenyl]-4-yl}ethan-1-one
    • 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone
    • 920390-86-9
    • VU0503233-1
    • AKOS024473318
    • 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one
    • Inchi: 1S/C29H27N7O/c37-26(19-22-11-13-25(14-12-22)24-9-5-2-6-10-24)34-15-17-35(18-16-34)28-27-29(31-21-30-28)36(33-32-27)20-23-7-3-1-4-8-23/h1-14,21H,15-20H2
    • InChI Key: XSWLZENFEMVTPA-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(C2C=CC=CC=2)=CC=1)N1CCN(C2C3=C(N=CN=2)N(CC2C=CC=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 489.22770851g/mol
  • Monoisotopic Mass: 489.22770851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 80Ų

1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one Pricemore >>

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Additional information on 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one

Comprehensive Guide to 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one (CAS No. 920390-86-9)

The compound 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one (CAS No. 920390-86-9) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. Its complex structure, featuring a benzyl-1,2,3-triazolopyrimidine core linked to a biphenyl ethanone moiety via a piperazine bridge, makes it a subject of interest for medicinal chemists and drug discovery scientists.

Recent trends in pharmaceutical research highlight the growing importance of triazolopyrimidine derivatives as kinase inhibitors and modulators of various biological pathways. The presence of both triazolopyrimidine and biphenyl groups in this compound suggests potential applications in targeting protein-protein interactions, which is currently one of the most sought-after approaches in drug discovery for challenging diseases.

The molecular structure of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one offers several advantages for drug development. The piperazine linker provides flexibility and improved solubility, while the biphenyl moiety may contribute to enhanced target binding affinity. These structural features align with current pharmaceutical industry needs for compounds with balanced physicochemical properties and drug-like characteristics.

In the context of recent advancements in small molecule therapeutics, this compound's triazolopyrimidine core is particularly noteworthy. Similar structures have shown promise in addressing unmet medical needs in areas such as oncology, inflammation, and neurological disorders. Researchers investigating kinase inhibitors or GPCR modulators may find this compound especially relevant to their work.

The synthesis of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one typically involves multi-step organic transformations, with key steps including the formation of the 1,2,3-triazolopyrimidine scaffold and subsequent coupling reactions. Modern synthetic approaches emphasize atom economy and green chemistry principles, which are increasingly important considerations in pharmaceutical manufacturing.

From a commercial perspective, compounds like 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one are in demand as research tools and potential lead compounds. The global market for pharmaceutical intermediates and drug discovery building blocks continues to grow, driven by increased R&D spending and the need for novel chemical entities in drug development pipelines.

Quality control and characterization of 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one typically involve advanced analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for biological evaluation and further development.

Researchers interested in structure-activity relationships (SAR) or medicinal chemistry optimization may find the scaffold of this compound particularly versatile. The presence of multiple functional groups allows for various chemical modifications, enabling the exploration of diverse pharmacological profiles and potential therapeutic applications.

In the context of intellectual property, compounds containing triazolopyrimidine cores have been the subject of numerous patent applications in recent years. This highlights the pharmaceutical industry's recognition of their value as privileged structures in drug discovery, potentially offering novel mechanisms of action against challenging biological targets.

As the field of precision medicine advances, specialized compounds like 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one become increasingly important. Their potential to interact with specific biological targets aligns with the growing trend toward personalized therapeutic approaches and targeted therapies.

For laboratories working with this compound, proper handling and storage are essential to maintain its stability and integrity. While not classified as hazardous, standard laboratory safety protocols should be followed when working with any chemical substance, including the use of appropriate personal protective equipment.

The future research directions for 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one may include further biological evaluation, structural optimization, or investigation of its potential in combination therapies. These avenues reflect current trends in pharmaceutical research toward more effective and targeted treatment strategies.

In summary, 1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-2-{1,1'-biphenyl-4-yl}ethan-1-one (CAS No. 920390-86-9) represents an interesting chemical entity with potential applications in drug discovery and development. Its unique structural features and relevance to current pharmaceutical research trends make it a compound worthy of further investigation by medicinal chemists and biological researchers.

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